molecular formula C26H32N6O2S B2385608 4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1217179-75-3

4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2385608
CAS RN: 1217179-75-3
M. Wt: 492.64
InChI Key: QWPRVZAZXDCUID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems, followed by their functionalization and coupling. The exact synthetic route would depend on the desired substitution pattern and the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula and the known structures of similar compounds. The presence of multiple ring systems suggests that the compound could have a rigid, three-dimensional structure. The exact geometry would depend on the specific arrangement of the atoms and the presence of any stereochemical elements .


Chemical Reactions Analysis

The reactivity of the compound would be determined by the functional groups present in its structure. The piperazine ring is known to participate in a variety of reactions, including alkylation, acylation, and nucleophilic substitution . The triazolopyrimidine ring could also be reactive, depending on the specific substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple ring systems and functional groups suggests that the compound could have a high molecular weight and a complex shape .

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate precautions should be taken when handling and storing the compound .

properties

IUPAC Name

8-butyl-12-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O2S/c1-4-5-12-31-25(34)24-21(11-17-35-24)32-22(27-28-26(31)32)9-10-23(33)30-15-13-29(14-16-30)20-8-6-7-18(2)19(20)3/h6-8,11,17H,4-5,9-10,12-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPRVZAZXDCUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC(=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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